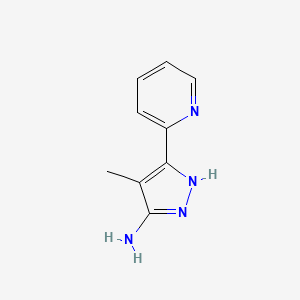

4-Methyl-3-(pyridin-2-YL)-1H-pyrazol-5-amine

Description

Properties

Molecular Formula |

C9H10N4 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

4-methyl-5-pyridin-2-yl-1H-pyrazol-3-amine |

InChI |

InChI=1S/C9H10N4/c1-6-8(12-13-9(6)10)7-4-2-3-5-11-7/h2-5H,1H3,(H3,10,12,13) |

InChI Key |

WOHNIDNNQBDXRC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NN=C1N)C2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(pyridin-2-YL)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with methylhydrazine under acidic conditions to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance the reaction efficiency and yield. The use of magnesium oxide nanoparticles as a catalyst has been reported to improve the synthesis of related compounds .

Chemical Reactions Analysis

Substitution Reactions

The amine group at position 5 and the pyridine ring enable nucleophilic substitution. Common reactions include:

| Reaction Type | Reagents/Conditions | Products/Applications |

|---|---|---|

| N-Alkylation | Alkyl halides, K₂CO₃, DMF, 80°C | N-substituted pyrazoles for drug candidates |

| Aromatic substitution | HNO₃/H₂SO₄ (nitration), Cl₂/FeCl₃ (chlorination) | Nitro- or chloro-derivatives for further functionalization |

For example, N-alkylation with methyl iodide under basic conditions yields 1-methyl derivatives, enhancing lipophilicity for biological studies.

Oxidation and Reduction

The pyridine and pyrazole moieties undergo redox transformations:

Oxidation

-

Pyridine N-oxidation : Hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) converts the pyridine ring to its N-oxide, altering electronic properties for coordination chemistry.

-

Amine oxidation : Strong oxidants like KMnO₄ in acidic media generate nitro groups, though this may degrade the pyrazole ring.

Reduction

-

Catalytic hydrogenation : H₂/Pd-C reduces the pyridine ring to piperidine, modifying solubility and bioactivity.

-

Borohydride reduction : NaBH₄ selectively reduces imine intermediates formed during cyclocondensation .

Cyclocondensation and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

With Carbonyl Compounds

Reactions with aldehydes/ketones (e.g., arylglyoxals) under acidic conditions yield complex architectures:

-

Pyrazolo[3,4-b]pyridines : Formed via domino [3+2+1] cyclization with arylglyoxals, using p-TsOH in DMF at 120°C .

-

Dipyrazolo-fused 1,7-naphthyridines : Achieved through double heteroannulation, enabling access to tricyclic scaffolds .

Mechanism :

-

Protonation of arylglyoxal → dehydration → nucleophilic attack by pyrazole amine.

-

Sequential C=O additions and dehydrations → electrocyclization → fused product .

Reactions with Appel Salt

Interaction with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) produces:

-

N-(dithiazolylidene)pyrazoles : Formed under acidic conditions (pH < 7) .

-

Pyrazolo[3,4-c]isothiazoles : Generated in basic media (pH > 10) via intramolecular S-N bond formation .

Example :

-

At pH 5: N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amine ( Fig. 4).

-

Thermolysis of intermediates yields pyrazolo[3,4-d]thiazoles .

Domino Multicomponent Reactions

The amine participates in one-pot syntheses of polycyclic systems:

Key advantage : Avoids isolation of intermediates, streamlining synthesis of bioactive molecules .

Coordination Chemistry

The pyridine and amine groups act as ligands for metal complexes:

-

Cu(II) complexes : Formed with CuCl₂ in methanol, showing enhanced antimicrobial activity.

-

Pd(II) catalysts : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to stable chelation.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research

The compound has garnered attention for its potential as an anticancer agent. Research indicates that 4-Methyl-3-(pyridin-2-YL)-1H-pyrazol-5-amine acts as an enzyme inhibitor, which is crucial in cancer treatment. It has been shown to inhibit angiogenesis (the formation of new blood vessels), a process vital for tumor growth and metastasis. Furthermore, it induces DNA cleavage, disrupting cancer cell proliferation and survival pathways.

Mechanism of Action

The unique structure of the compound, characterized by the presence of both pyrazole and pyridine rings, enhances its interaction with molecular targets involved in cancer progression. This duality allows for versatile reactivity, making it a promising candidate for drug development aimed at various cancers.

Synthetic Applications

Synthesis of Derivatives

4-Methyl-3-(pyridin-2-YL)-1H-pyrazol-5-amine serves as a precursor in the synthesis of other bioactive compounds. Its ability to undergo various chemical reactions, such as oxidation and substitution, facilitates the creation of novel derivatives with potentially enhanced biological activities .

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide | Catalytic conditions |

| Reduction | Sodium borohydride | Methanol solvent |

| Substitution | Amines or thiols | Basic conditions |

Materials Science

Functional Materials

In addition to its medicinal applications, 4-Methyl-3-(pyridin-2-YL)-1H-pyrazol-5-amine is explored in materials science for developing functional materials. Its unique chemical properties allow it to be incorporated into polymers and composites, enhancing their mechanical and thermal properties .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of 4-Methyl-3-(pyridin-2-YL)-1H-pyrazol-5-amine:

- Antitumor Activity : A study demonstrated that derivatives of this compound exhibited significant antitumor activity against various cancer cell lines, highlighting its potential as a lead compound for drug development.

- Synthesis Innovations : Researchers have developed new synthetic routes that utilize this compound as a building block for complex pyrazole derivatives, showcasing its versatility in organic synthesis .

- Biological Activity Assessment : In vitro assays have confirmed the biological activity of 4-Methyl-3-(pyridin-2-YL)-1H-pyrazol-5-amine against specific enzymes related to cancer progression, further validating its therapeutic potential.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(pyridin-2-YL)-1H-pyrazol-5-amine involves its interaction with various molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.

Pathways Involved: By inhibiting these kinases, the compound can disrupt signaling pathways that promote cell proliferation and survival, making it a potential anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Coordination Chemistry

Table 1: Substituent Comparison and Coordination Behavior

Key Insights :

Key Insights :

Physical and Supramolecular Properties

Table 3: Structural and Thermal Properties

Key Insights :

Biological Activity

4-Methyl-3-(pyridin-2-YL)-1H-pyrazol-5-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a pyridine moiety and a methyl group. Its chemical structure can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-methyl-3-(pyridin-2-YL)-1H-pyrazol-5-amine have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. A study demonstrated that derivatives of pyrazoles could inhibit the growth of Mycobacterium tuberculosis (Mtb) at low concentrations, suggesting potential for treating tuberculosis .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Methyl-3-(pyridin-2-YL)-1H-pyrazol-5-amine | E. coli | 6.25 µg/mL |

| Similar Pyrazole Derivative | Mtb | 0.25 µg/mL |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Compounds containing the pyrazole scaffold have been reported to inhibit cell proliferation in various cancer cell lines, including breast and liver cancers. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .

Case Study:

A specific study found that a related pyrazole derivative significantly inhibited the growth of MDA-MB-231 breast cancer cells with an IC50 value of 15 µM, showcasing its potential as a lead compound for further development .

Anti-inflammatory Activity

Pyrazole derivatives, including 4-methyl-3-(pyridin-2-YL)-1H-pyrazol-5-amine, have exhibited promising anti-inflammatory effects. In vitro studies demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making them candidates for treating inflammatory diseases .

| Compound | Cytokine Inhibition (%) | Concentration (µM) |

|---|---|---|

| 4-Methyl-3-(pyridin-2-YL)-1H-pyrazol-5-amine | TNF-α: 85% | 10 |

| Dexamethasone (Control) | TNF-α: 76% | 1 |

The biological activity of 4-methyl-3-(pyridin-2-YL)-1H-pyrazol-5-amine is attributed to its ability to interact with various biological targets. For instance, it has been shown to act as a monoamine oxidase B (MAO-B) inhibitor, which is crucial in the metabolism of neurotransmitters . Additionally, its role as a thrombin inhibitor suggests potential applications in anticoagulant therapy .

Structure-Activity Relationship (SAR)

The efficacy of pyrazole derivatives is closely linked to their structural features. Modifications at different positions on the pyrazole ring can enhance or diminish biological activity. For instance, the introduction of electron-donating groups has been associated with increased potency against cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.